(3-Ethoxy-2,4,6-trifluorophenyl)boronic acid
Overview
Description
(3-Ethoxy-2,4,6-trifluorophenyl)boronic acid is an organoboron compound with the molecular formula C8H8BF3O3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with three fluorine atoms and an ethoxy group. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Mechanism of Action
Target of Action
The primary target of the compound 3-Ethoxy-2,4,6-trifluorophenylboronic acid is the metal catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The 3-Ethoxy-2,4,6-trifluorophenylboronic acid interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, the metal catalyst becomes oxidized through its donation of electrons to form a new metal-carbon bond . In transmetalation, the 3-Ethoxy-2,4,6-trifluorophenylboronic acid, which is a nucleophilic organic group, is transferred from boron to the metal catalyst .
Biochemical Pathways
The 3-Ethoxy-2,4,6-trifluorophenylboronic acid is involved in the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
It is known that the compound is a solid at room temperature , which may impact its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The primary molecular effect of 3-Ethoxy-2,4,6-trifluorophenylboronic acid’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds . The cellular effects of this compound’s action would depend on the specific context of its use.
Action Environment
The action, efficacy, and stability of 3-Ethoxy-2,4,6-trifluorophenylboronic acid can be influenced by various environmental factors. For example, the Suzuki–Miyaura cross-coupling reaction in which it participates is known for its mild and functional group tolerant reaction conditions Therefore, the presence of other functional groups and the reaction conditions could potentially influence the action of 3-Ethoxy-2,4,6-trifluorophenylboronic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethoxy-2,4,6-trifluorophenyl)boronic acid typically involves the reaction of (3-Ethoxy-2,4,6-trifluorophenyl)magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction conditions include:
Temperature: The reaction is usually conducted at low temperatures (0°C to room temperature).
Solvent: Common solvents include diethyl ether or tetrahydrofuran (THF).
Reagents: (3-Ethoxy-2,4,6-trifluorophenyl)magnesium bromide and trimethyl borate.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Batch or Continuous Processing: Depending on the scale, the reaction can be performed in batch reactors or continuous flow systems.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions: (3-Ethoxy-2,4,6-trifluorophenyl)boronic acid primarily undergoes:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The ethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Catalysts: Palladium catalysts (e.g., Pd(PPh3)4).
Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH).
Solvents: Tetrahydrofuran (THF), ethanol, water.
Major Products:
Biaryls: Formed from Suzuki-Miyaura coupling.
Phenols: Formed from oxidation reactions.
Scientific Research Applications
(3-Ethoxy-2,4,6-trifluorophenyl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Material Science: Employed in the development of advanced materials, such as polymers and electronic materials.
Medicinal Chemistry: Investigated for its potential use in drug discovery and development, particularly in the synthesis of biologically active compounds.
Comparison with Similar Compounds
- (3,4,5-Trifluorophenyl)boronic acid
- (4-Trifluoromethyl)phenylboronic acid
- (2,4,6-Trifluorophenyl)boronic acid
Comparison:
- Fluorine Substitution: The position and number of fluorine atoms can influence the reactivity and stability of the boronic acid. (3-Ethoxy-2,4,6-trifluorophenyl)boronic acid has three fluorine atoms, which can enhance its electron-withdrawing properties compared to compounds with fewer fluorine atoms .
- Functional Groups: The presence of the ethoxy group in this compound provides additional sites for chemical modification, making it more versatile in synthetic applications .
Properties
IUPAC Name |
(3-ethoxy-2,4,6-trifluorophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O3/c1-2-15-8-5(11)3-4(10)6(7(8)12)9(13)14/h3,13-14H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJHUHAGELVQDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1F)F)OCC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584707 | |
Record name | (3-Ethoxy-2,4,6-trifluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871125-69-8 | |
Record name | B-(3-Ethoxy-2,4,6-trifluorophenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=871125-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Ethoxy-2,4,6-trifluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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